

Physical and chemical properties of 3-Bromo-4-iodoisopropylbenzene

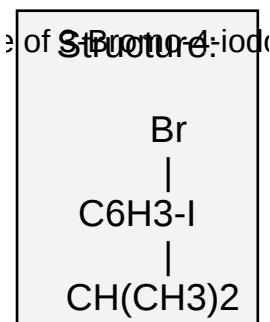
Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: **3-Bromo-4-iodoisopropylbenzene**

Cat. No.: **B1520553**

[Get Quote](#)


An In-Depth Technical Guide to **3-Bromo-4-iodoisopropylbenzene**: Properties, Reactivity, and Applications

Introduction: A Versatile Halogenated Building Block

In the landscape of modern synthetic chemistry, particularly within pharmaceutical and materials science research, the strategic selection of intermediates is paramount. **3-Bromo-4-iodoisopropylbenzene** (CAS No: 1000578-18-6) emerges as a highly valuable and versatile aromatic building block. Its utility is anchored in the differential reactivity of the two halogen substituents—iodine and bromine—on the isopropylbenzene scaffold. This guide provides an in-depth analysis of its physical and chemical properties, spectroscopic signature, synthetic utility, and safe handling protocols, designed for researchers and drug development professionals seeking to leverage this compound's unique reactivity profile.

Section 1: Core Molecular and Physical Properties

The foundational characteristics of a chemical compound dictate its behavior in both storage and reaction conditions. **3-Bromo-4-iodoisopropylbenzene**, with the IUPAC name 2-bromo-1-iodo-4-propan-2-ylbenzene, possesses a unique combination of substituents that influence its physical state and solubility.^[1]

[Click to download full resolution via product page](#)

Caption: Chemical structure representation.

The physical properties are summarized below. It is important to note that while the compound is commercially available, publicly documented data for properties such as melting and boiling points are scarce, which is common for specialized synthesis intermediates.[\[2\]](#)

Property	Value	Source
CAS Number	1000578-18-6	[1] [2]
IUPAC Name	2-bromo-1-iodo-4-propan-2-ylbenzene	[1]
Molecular Formula	C ₉ H ₁₀ BrI	[1] [2] [3]
Molecular Weight	324.98 g/mol	[1] [2]
Appearance	Liquid	[4]
Calculated LogP	4.17710	[2]
Melting Point	Not Available	[2]
Boiling Point	Not Available	[2]

The high LogP value suggests significant lipophilicity, indicating poor solubility in water but good solubility in common organic solvents like ethers, halogenated hydrocarbons, and aromatic solvents.[\[5\]](#)

Section 2: Spectroscopic Signature for Structural Verification

Confirming the identity and purity of **3-Bromo-4-iodoisopropylbenzene** is critical. This is achieved through a combination of spectroscopic techniques, each providing unique insights into the molecular structure.

- Nuclear Magnetic Resonance (NMR) Spectroscopy:
 - ^1H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, which will exhibit complex splitting patterns due to their differing chemical environments and coupling to each other. A septet for the isopropyl methine proton (CH) and a doublet for the six equivalent methyl protons ($2 \times \text{CH}_3$) will be clearly visible in the aliphatic region.
 - ^{13}C NMR: The carbon NMR will show nine distinct signals corresponding to each carbon atom in the unique electronic environments of the substituted benzene ring and the isopropyl group. The carbons bonded to the heavy halogen atoms (bromine and iodine) will be significantly shifted. Spectral data for this compound can be found in specialized databases.[6]
- Infrared (IR) Spectroscopy: The IR spectrum provides information about the functional groups present. Key expected absorption peaks include:
 - $>3000 \text{ cm}^{-1}$: C-H stretching from the aromatic ring.[7]
 - $\sim 2850\text{-}2960 \text{ cm}^{-1}$: C-H stretching from the isopropyl alkyl group.[8]
 - $\sim 1450\text{-}1600 \text{ cm}^{-1}$: C=C stretching vibrations characteristic of the aromatic ring.[7]
 - $<800 \text{ cm}^{-1}$: C-Br and C-I stretching vibrations, typically found in the fingerprint region.
- Mass Spectrometry (MS): Mass spectrometry is definitive for confirming molecular weight and elemental composition.
 - The molecular ion peak (M^+) will appear as a characteristic doublet with a mass-to-charge ratio (m/z) of approximately 324 and 326. This doublet arises from the natural isotopic

abundance of bromine (^{79}Br and ^{81}Br are in a nearly 1:1 ratio).[9][10]

- Common fragmentation patterns would include the loss of the isopropyl group and halogen atoms.

Section 3: The Core of Synthetic Utility: Differential Reactivity

The primary value of **3-Bromo-4-iodoisopropylbenzene** in synthetic chemistry lies in the different bond strengths of the C-I and C-Br bonds. The carbon-iodine bond is significantly weaker and more polarizable than the carbon-bromine bond. This energy difference is the cornerstone of its utility, allowing for selective, stepwise functionalization.

This differential reactivity is expertly exploited in transition-metal-catalyzed cross-coupling reactions, which are fundamental to modern drug discovery and materials science.[11] The iodine atom is highly susceptible to oxidative addition with common palladium or copper catalysts, making it the preferred site for initial coupling reactions while the bromine atom remains intact for subsequent transformations.[11]

[Click to download full resolution via product page](#)

Caption: Selective cross-coupling pathway.

This two-step functionalization capability is invaluable for building complex molecular architectures from a single, versatile starting material. It allows chemists to introduce different functionalities at specific positions on the aromatic ring in a controlled and predictable manner.

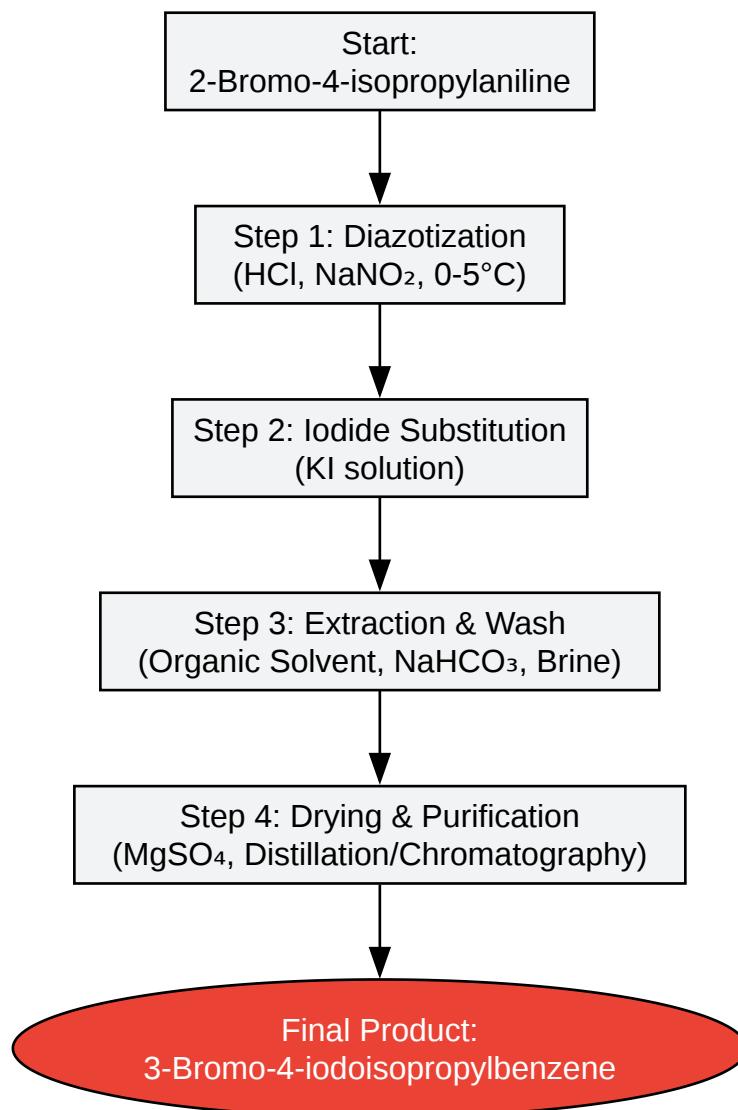
Section 4: A Probable Synthetic Protocol via Sandmeyer Reaction

While multiple synthetic routes may exist, a common and logical approach to synthesizing **3-Bromo-4-iodoisopropylbenzene** is from 2-Bromo-4-isopropylaniline, as suggested by

available literature.[2] This transformation can be efficiently achieved through a Sandmeyer-type reaction sequence.

Objective: To convert the amine functionality of 2-Bromo-4-isopropylaniline into an iodide via a diazonium salt intermediate.

Materials:


- 2-Bromo-4-isopropylaniline
- Hydrochloric Acid (HCl) or Sulfuric Acid (H₂SO₄)
- Sodium Nitrite (NaNO₂)
- Potassium Iodide (KI)
- Ice
- Diethyl ether or Dichloromethane
- Saturated Sodium Bicarbonate solution
- Sodium Thiosulfate solution
- Brine
- Anhydrous Magnesium Sulfate or Sodium Sulfate

Step-by-Step Protocol:

- **Diazotization (Step 1):**
 - In a flask surrounded by an ice-salt bath to maintain a temperature of 0-5 °C, dissolve 2-Bromo-4-isopropylaniline in an aqueous solution of a strong acid (e.g., 3M HCl).
 - Slowly add a pre-chilled aqueous solution of sodium nitrite (NaNO₂) dropwise. The causality here is critical: slow, cold addition is necessary to prevent the unstable

diazonium salt from decomposing prematurely. Maintain vigorous stirring throughout the addition.

- The completion of diazotization can be checked using starch-iodide paper (a blue-black color indicates excess nitrous acid).
- Iodide Substitution (Step 2):
 - In a separate flask, prepare a concentrated aqueous solution of potassium iodide (KI).
 - Slowly and carefully add the cold diazonium salt solution from Step 1 to the KI solution. Effervescence (release of N_2 gas) will be observed. This addition should be controlled to manage the exothermic reaction. The iodide ion acts as a nucleophile, displacing the dinitrogen group.
- Work-up and Extraction (Step 3):
 - Allow the reaction mixture to warm to room temperature and stir for several hours to ensure the reaction goes to completion.
 - Transfer the mixture to a separatory funnel and extract the organic product with a suitable solvent like diethyl ether or dichloromethane.
 - Wash the organic layer sequentially with water, a dilute sodium thiosulfate solution (to remove any residual iodine), saturated sodium bicarbonate solution (to neutralize any remaining acid), and finally with brine.
- Purification (Step 4):
 - Dry the extracted organic layer over an anhydrous drying agent (e.g., $MgSO_4$), filter, and concentrate the solvent using a rotary evaporator.
 - The resulting crude product can be purified by vacuum distillation or column chromatography to yield pure **3-Bromo-4-iodoisopropylbenzene**.

[Click to download full resolution via product page](#)

Caption: Synthetic workflow diagram.

Section 5: Safety and Handling

As with any halogenated aromatic compound, proper safety precautions are mandatory. **3-Bromo-4-iodoisopropylbenzene** is classified as an irritant.

GHS Classification	Details
Pictogram	GHS07 (Exclamation Mark)
Signal Word	Warning
Hazard Statements	H315: Causes skin irritation. [3] [12] H319: Causes serious eye irritation. [3] [12] H335: May cause respiratory irritation. [3] [13]
Precautionary Statements	P261: Avoid breathing vapors/mist. [3] [14] P280: Wear protective gloves/eye protection/face protection. [14] P302+P352: IF ON SKIN: Wash with plenty of soap and water. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. [15]

Handling Recommendations:

- Always handle this chemical within a certified chemical fume hood to avoid inhalation of vapors.
- Wear appropriate Personal Protective Equipment (PPE), including nitrile gloves, safety glasses with side shields, and a lab coat.
- Store in a tightly sealed container in a cool, dry, and well-ventilated area away from strong oxidizing agents.[\[12\]](#)

Conclusion

3-Bromo-4-iodoisopropylbenzene stands out as a strategically designed synthetic intermediate. Its value is not merely in its structure, but in the predictable and controllable reactivity offered by its di-halogenated nature. For scientists engaged in the multi-step synthesis of complex organic molecules, understanding the physical properties, spectroscopic identifiers, and, most importantly, the nuanced chemical reactivity of this compound is essential for unlocking its full potential in accelerating discovery and development programs.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 2-Bromo-1-iodo-4-(1-methylethyl)benzene | C9H10BrI | CID 44891189 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 3-Bromo-4-iodoisopropylbenzene | CAS#:1000578-18-6 | Chemsoc [chemsrc.com]
- 3. aobchem.com [aobchem.com]
- 4. 2-bromo-1-iodo-4-isopropylbenzene | CymitQuimica [cymitquimica.com]
- 5. CAS 586-61-8: 1-Bromo-4-isopropylbenzene | CymitQuimica [cymitquimica.com]
- 6. 3-Bromo-4-iodoisopropylbenzene(1000578-18-6) 1H NMR [m.chemicalbook.com]
- 7. youtube.com [youtube.com]
- 8. database IR spectra INFRARED SPECTROSCOPY INDEX spectra analysis diagrams interpretation characteristic wavenumbers functional groups investigating molecular structure of organic compounds spectrum data Doc Brown's advanced level organic chemistry revision notes for pre-university organic chemistry [docbrown.info]
- 9. 1-Bromo-4-iodobenzene | C6H4BrI | CID 11522 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. Benzene, 1-bromo-4-ido- [webbook.nist.gov]
- 11. nbinfo.com [nbinfo.com]
- 12. fishersci.com [fishersci.com]
- 13. assets.thermofisher.cn [assets.thermofisher.cn]
- 14. file.medchemexpress.com [file.medchemexpress.com]
- 15. echemi.com [echemi.com]
- To cite this document: BenchChem. [Physical and chemical properties of 3-Bromo-4-iodoisopropylbenzene]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1520553#physical-and-chemical-properties-of-3-bromo-4-iodoisopropylbenzene]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com